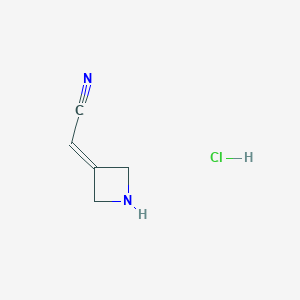

2-(Azetidin-3-ylidene)acetonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1314910-43-4 |

|---|---|

Molecular Formula |

C5H7ClN2 |

Molecular Weight |

130.57 g/mol |

IUPAC Name |

2-(azetidin-1-ium-3-ylidene)acetonitrile;chloride |

InChI |

InChI=1S/C5H6N2.ClH/c6-2-1-5-3-7-4-5;/h1,7H,3-4H2;1H |

InChI Key |

XELKWDFNWRGTLX-UHFFFAOYSA-N |

SMILES |

C1C(=CC#N)CN1.Cl |

Canonical SMILES |

C1C(=CC#N)C[NH2+]1.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

2-(Azetidin-3-ylidene)acetonitrile hydrochloride chemical properties

Topic: 2-(Azetidin-3-ylidene)acetonitrile hydrochloride chemical properties Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Intermediate for Janus Kinase (JAK) Inhibitor Synthesis

Executive Summary

This compound (CAS 1314910-43-4) is a specialized heterocyclic building block primarily utilized in the synthesis of Baricitinib (Olumiant), a selective JAK1 and JAK2 inhibitor. This compound features a strained four-membered azetidine ring coupled with an exocyclic

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, reactivity profiles, and safety standards, designed for application scientists and process chemists.

Molecular Architecture & Identification

The compound exists as the hydrochloride salt of the free amine. The exocyclic double bond creates a rigid geometry, locking the nitrile group in a specific orientation relative to the azetidine ring.

Table 1: Chemical Identity & Physical Constants

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 3-Cyanomethyleneazetidine HCl |

| CAS Number | 1314910-43-4 (HCl Salt) |

| Related CAS | 1153949-11-1 (N-Boc Precursor); 1152509-81-5 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 130.58 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in non-polar solvents |

| Melting Point | Decomposes upon melting (typically >150°C, exact value varies by crystallinity) |

| pKa | ~8.5 (Conjugate acid of the azetidine nitrogen) |

Synthetic Methodology & Production

The synthesis of this compound typically proceeds via a two-stage sequence starting from tert-butyl 3-oxoazetidine-1-carboxylate.[1] The critical step involves the installation of the exocyclic double bond followed by chemoselective deprotection.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

The ketone precursor is reacted with diethyl cyanomethylphosphonate to form the N-Boc protected olefin.

-

Reagents: Diethyl cyanomethylphosphonate, Potassium tert-butoxide (KOtBu) or NaH.

-

Solvent: THF (anhydrous).[2]

-

Conditions: -5°C to Room Temperature (RT).

Step 2: Acidic Deprotection (Key Protocol)

This step removes the Boc group while preserving the sensitive

Experimental Protocol:

-

Preparation: Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in 1,4-dioxane or acetonitrile.

-

Acid Addition: Slowly add 4.0 M HCl in dioxane (5–10 eq) at 0°C.

-

Note: Avoid aqueous HCl if possible to prevent hydration of the nitrile, although 3N HCl in MeCN is cited in some patent literature for scale-up [1].

-

-

Reaction: Stir at room temperature (20–25°C) for 4–16 hours. Monitor by HPLC or TLC (disappearance of Boc-protected starting material).

-

Workup:

-

Concentrate the mixture under reduced pressure to remove solvent and excess HCl.

-

Triturate the residue with diethyl ether or MTBE to precipitate the hydrochloride salt.

-

Filter the white solid and dry under vacuum / nitrogen atmosphere.

-

Yield Expectation: 90–98% quantitative conversion.

Reactivity Profile & Mechanism

The chemical behavior of 2-(Azetidin-3-ylidene)acetonitrile is dominated by two electrophilic sites: the azetidine ring strain and the Michael acceptor system.

4.1 Functional Logic

-

Azetidine Nitrogen: A secondary amine that acts as a nucleophile in the next step of drug synthesis (typically sulfonylation).

-

Exocyclic Double Bond: An electron-deficient alkene activated by the nitrile group. It is susceptible to nucleophilic attack (Michael addition), particularly after the nitrogen is derivatized.

4.2 Pathway to Baricitinib

In the synthesis of Baricitinib, this HCl salt is first sulfonylated, and then the pyrazole moiety is installed via a Michael addition across the exocyclic double bond.

Figure 1: Synthetic workflow illustrating the critical position of the target HCl salt in the Baricitinib production line.

Handling, Stability & Safety

As a hydrochloride salt of a strained amine, this compound requires specific handling to prevent degradation.

Storage Conditions

-

Temperature: Refrigerate at 2–8°C.

-

Atmosphere: Store under inert gas (Nitrogen or Argon).[3] The compound is hygroscopic; moisture absorption can lead to hydrolysis of the nitrile or ring opening over time.

-

Container: Tightly sealed glass or HDPE vials.

Safety Hazards (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

Stability Data

-

Solid State: Stable for >1 year if stored desicated at 4°C.

-

Solution: Solutions in DMSO or water should be used immediately. Avoid prolonged exposure to strong bases which can trigger polymerization of the Michael acceptor or ring opening.

References

-

Patent: US Patent 8,987,443 B2. Processes and intermediates for making a JAK inhibitor. (2015). Describes the deprotection of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate using HCl.

-

Journal: Cui, D., et al. "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[5] Chemistry Central Journal, 13(1), 2019. Details the scale-up and green chemistry approaches for the azetidine intermediates.

-

Safety Data: PubChem Compound Summary for CID 45789216 (Precursor) and related HCl salts.

-

Supplier Data: Fluorochem & MilliporeSigma Technical Data Sheets for CAS 1314910-43-4.

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP2288610B1 - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

Technical Profile: 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

[1][2]

Executive Summary & Identity

This compound (CAS: 1314910-43-4 ) is a specialized heterocyclic building block. Structurally, it consists of a four-membered azetidine ring featuring an exocyclic double bond at the C3 position, conjugated to a nitrile group.[1] This "ylidene" motif distinguishes it from saturated azetidine derivatives, imparting unique electrophilic character and rigid stereochemistry essential for the structure-activity relationship (SAR) of downstream APIs, most notably Baricitinib (Olumiant).

Chemical Identity Table

| Parameter | Specification |

| CAS Number | 1314910-43-4 |

| IUPAC Name | This compound |

| Synonyms | 3-(Cyanomethylene)azetidinium chloride; Baricitinib Impurity 28 |

| Molecular Formula | C₅H₆N₂[2] · HCl |

| Molecular Weight | 130.58 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |

| Melting Point | >150°C (Decomposes) |

| SMILES | Cl.N#CC=C1CNC1 |

Strategic Application in Drug Discovery

The primary utility of this compound lies in its role as the core scaffold for the "linker" region of Baricitinib. In the synthetic pathway, it serves as the nucleophilic amine source that is subsequently functionalized with an ethylsulfonyl group.

Mechanism of Action Context

In the final drug molecule (Baricitinib), the azetidine ring positions the nitrile group to interact with the JAK1/JAK2 active site (specifically the arginine residue in the catalytic pocket), forming a reversible covalent bond or tight non-covalent interaction that inhibits kinase activity. The exocyclic double bond (ylidene) locks the nitrile in a specific geometric orientation, maximizing potency.

Synthetic Pathway & Mechanism

The synthesis of this compound typically proceeds via a Horner-Wadsworth-Emmons (HWE) reaction followed by acid-mediated deprotection.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the conversion of N-Boc-3-azetidinone to the target hydrochloride salt.

Caption: Synthetic route from N-Boc-3-azetidinone via HWE olefination and Boc deprotection.

Detailed Mechanistic Insight

-

Horner-Wadsworth-Emmons Olefination:

-

Reagents: Diethyl cyanomethylphosphonate is deprotonated by a strong base (e.g., NaH, LiHMDS, or KOtBu) to form a phosphonate carbanion.

-

Attack: The carbanion attacks the ketone carbonyl of N-Boc-3-azetidinone.

-

Elimination: The intermediate undergoes oxaphosphetane formation and subsequent elimination to yield the exocyclic alkene (the ylidene bond).

-

Critical Control: Temperature must be controlled (typically 0°C) to prevent polymerization of the strained azetidinone ring.

-

-

Boc Deprotection:

-

Reagents: Anhydrous HCl in 1,4-dioxane or Ethyl Acetate.

-

Process: The tert-butyl carbamate is cleaved under acidic conditions, releasing isobutylene and CO₂. The free amine is immediately protonated by the excess HCl to form the stable hydrochloride salt.

-

Self-Validating Step: The precipitation of the product as a white solid from the organic solvent serves as a visual indicator of reaction progress.

-

Experimental Protocol: Synthesis & Purification

Note: All procedures must be performed in a fume hood. The product is a potent chemical intermediate.[1]

Step 1: Preparation of N-Boc-3-(cyanomethylene)azetidine

-

Setup: Charge a dry 3-neck flask with THF and cool to 0°C under Nitrogen.

-

Activation: Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise. Add Diethyl cyanomethylphosphonate (1.2 eq) dropwise. Stir for 30 min until gas evolution ceases.

-

Addition: Add solution of N-Boc-3-azetidinone (1.0 eq) in THF dropwise, maintaining internal temp <5°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2]

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica, 0-30% EtOAc in Hexanes) to yield the Boc-protected intermediate as a white solid/oil.

Step 2: Deprotection to Target Hydrochloride Salt

-

Dissolution: Dissolve the intermediate from Step 1 in dry Ethyl Acetate (5 vol).

-

Acidolysis: Cool to 0-5°C. Add 4M HCl in Dioxane (3-4 eq) dropwise.

-

Precipitation: Stir at RT for 2-3 hours. A thick white precipitate (the target salt) will form.

-

Isolation: Filter the solid under nitrogen (product is hygroscopic).

-

Washing: Wash the filter cake with cold Et₂O or MTBE to remove residual Boc byproducts.

-

Drying: Dry under vacuum at 40°C to constant weight.

Quality Control & Analytical Specifications

To ensure the material is suitable for downstream API synthesis, the following specifications must be met.

Analytical Methods Table

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 column, ACN/Water gradient) | ≥ 98.0% (Area %) |

| Identity (Proton) | ¹H-NMR (DMSO-d₆) | Conforms to structure; characteristic alkene singlet ~5.8-6.0 ppm |

| Identity (Chloride) | AgNO₃ Titration or Ion Chromatography | 26.0% - 28.0% w/w (Theoretical: 27.1%) |

| Residual Solvent | GC-HS | Complies with ICH Q3C |

| Water Content | Karl Fischer (KF) | ≤ 1.0% (Highly hygroscopic, handle rapidly) |

¹H-NMR Interpretation (DMSO-d₆)

-

δ 9.5-10.0 ppm (br s, 2H): NH₂⁺ protons (ammonium salt).

-

δ 5.95 ppm (m, 1H): Vinylic proton (=CH-CN).

-

δ 4.6-4.8 ppm (m, 4H): Azetidine ring protons (CH₂). Note: The signals may appear as multiplets due to the rigidity of the ring and the exocyclic double bond.

Handling, Stability & Safety

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic ; exposure to moisture will lead to clumping and potential hydrolysis of the nitrile or double bond migration.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or work in a hood when handling the solid powder.

References

-

Synthesis of Baricitinib Intermediates. ChemicalBook. (Accessed 2026). Provides synthetic context for sulfonylated derivatives.

-

This compound Product Data. Ruifu Chemical. Specifications and commercial availability of CAS 1314910-43-4.[2]

-

Optimization of Baricitinib Synthesis. ResearchGate/Cui et al. Discusses the HWE and deprotection sequence for azetidine intermediates.

-

Safety Data Sheet (SDS) for Azetidine Derivatives. Sigma-Aldrich. General handling for azetidine hydrochlorides.

Technical Guide: 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

[1][2][3]

Part 1: Executive Summary & Core Identification

This compound is an unsaturated azetidine derivative characterized by an exocyclic double bond at the C3 position. It serves as the nucleophilic scaffold for the ethylsulfonyl moiety in the manufacturing of Baricitinib (Olumiant).

physicochemical Profile[1][2][4][5][6][7][8][9]

| Property | Specification |

| Molecular Weight | 130.57 g/mol |

| Molecular Formula | C₅H₆N₂ · HCl |

| CAS Registry Number | 1314910-43-4 |

| Free Base MW | 94.11 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, Methanol |

| Storage | 2–8°C, Hygroscopic (Store under inert gas) |

Structural Nomenclature Clarification

Researchers must distinguish between the unsaturated and saturated forms often found in catalog databases:

-

Correct Target: 2-(Azetidin-3-ylidene )acetonitrile (Contains C=C double bond).[2]

-

Common Impurity/Variant: 2-(Azetidin-3-yl )acetonitrile (Saturated C-C single bond, MW ~132.59 for HCl salt).

Part 2: Synthesis & Manufacturing Protocol

The synthesis of this compound typically follows a two-stage convergent route starting from commercially available N-Boc-3-azetidinone .

Stage 1: Horner-Wadsworth-Emmons (HWE) Olefination

The exocyclic double bond is installed via an HWE reaction using a phosphonate ester.

-

Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate, Diethyl cyanomethylphosphonate, Base (LiHMDS or NaH).

-

Solvent: THF (Anhydrous).

-

Conditions: -78°C to 0°C.[3]

-

Mechanism: The deprotonated phosphonate carbanion attacks the ketone of the azetidinone. Elimination of the phosphate group yields the alkene.

-

Key Intermediate: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS: 1153949-11-1).[4][5][6][7]

Stage 2: Acid-Mediated Deprotection

Removal of the Boc protecting group yields the hydrochloride salt.

-

Reagents: 4M HCl in Dioxane or TFA followed by HCl workup.

-

Conditions: 0°C to Room Temperature, 2–4 hours.

-

Purification: Precipitation with diethyl ether or MTBE.

Experimental Workflow Diagram

Figure 1: Synthetic route from N-Boc-3-azetidinone to the target hydrochloride salt.

Part 3: Analytical Characterization

Validating the identity of CAS 1314910-43-4 requires confirming the presence of the alkene and the integrity of the azetidine ring.[1]

Proton NMR (¹H NMR) - DMSO-d₆

-

Exocyclic Alkene Proton: A characteristic singlet or triplet (due to long-range coupling) appears downfield, typically around δ 5.8 – 6.0 ppm . This confirms the "ylidene" structure.[1]

-

Azetidine Ring Protons: Two sets of signals for the ring methylene protons (C2 and C4 positions). Due to the double bond, the ring strain and magnetic environment differ from saturated azetidines.[1] Expect multiplets around δ 4.5 – 5.0 ppm .

-

Amine Protons: Broad singlet around δ 9.0 – 10.0 ppm corresponding to the NH₂⁺ protons.

Infrared Spectroscopy (IR)

-

Nitrile (C≡N): Sharp, distinct band at ~2210–2250 cm⁻¹ .

-

Alkene (C=C): Weak to medium stretch around 1650–1690 cm⁻¹ .

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion [M+H]⁺: Observed m/z 95.1 (corresponding to the free base C₅H₆N₂).

Part 4: Role in Drug Discovery (Baricitinib)[1]

This molecule is the "Skeleton A" intermediate for Baricitinib.[1] It undergoes sulfonylation to form the protected core before coupling with the pyrazole-pyrimidine moiety.

Pathway Logic[1]

-

Target Molecule: 2-(Azetidin-3-ylidene)acetonitrile HCl.[1][2][8][9]

-

Sulfonylation: Reacted with Ethanesulfonyl chloride (EtSO₂Cl) and base (TEA/DIPEA).

-

Product: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2).[1][2]

-

Coupling: Reacts with the pyrazole boronate ester of the pyrrolo[2,3-d]pyrimidine core via Suzuki-Miyaura coupling or conjugate addition (Michael addition) depending on the specific route.

Figure 2: Downstream application of the target molecule in Baricitinib synthesis.

Part 5: Handling & Safety[1]

Signal Word: WARNING

-

Hazard Statements:

-

Storage Precautions: The hydrochloride salt is hygroscopic. Moisture absorption can lead to hydrolysis of the nitrile or degradation of the strained exocyclic double bond. Store in a desiccator or under nitrogen at 2–8°C.

References

-

ChemicalBook. (n.d.). This compound Product Properties and CAS 1314910-43-4.[1][2][8][9] Retrieved from

-

ChemScene. (n.d.). This compound (CAS 1314910-43-4).[1][2][8][9] Retrieved from

- Rodgers, J. D., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research. (Detailed HWE and deprotection protocols).

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine (Precursor Data). Retrieved from

-

Google Patents. (2016). WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof. Retrieved from

Sources

- 1. ODM 2-(azetidin-3-ylidene)acetonitrile (hydrochloride) Factaraidh, Neach-dèanamh | HRD Pharm [hrdpharm.com]

- 2. Azetidines [acrospharmatech.com]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | C10H14N2O2 | CID 45789216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Boc-3-(cyanomethylene)azetidine | 1153949-11-1 [chemicalbook.com]

- 6. 1-Boc-3-(cyanomethylene)azetidine CAS 1153949-11-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | 1153949-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. ruifuchem.com [ruifuchem.com]

- 9. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Structural Elucidation of 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

Abstract

Heterocyclic compounds, particularly strained ring systems like azetidines, form the backbone of numerous pharmaceuticals and bioactive molecules.[1][2][3][4] Their precise structural characterization is a non-negotiable prerequisite for understanding their mechanism of action, ensuring safety, and enabling further development. This guide presents a comprehensive, multi-technique strategy for the unambiguous structure elucidation of 2-(azetidin-3-ylidene)acetonitrile hydrochloride (C₅H₇ClN₂), a key building block in modern medicinal chemistry. We will move beyond a simple listing of methods to detail a logical, self-validating workflow, explaining the causality behind each analytical choice and integrating data from mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance, and X-ray crystallography to build an unassailable structural proof.

The Strategic Workflow: A Foundational Approach

Caption: A logical workflow for small molecule structure elucidation.

Mass Spectrometry: Defining the Elemental Blueprint

Expertise & Causality: The first and most critical step is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), provides the requisite mass accuracy to distinguish between isobars and confirm the molecular formula. For this compound, we analyze the free base, which is formed in the gas phase. The presence of two nitrogen atoms dictates an even molecular weight for the neutral free base, adhering to the Nitrogen Rule.

Expected Data & Interpretation: The molecular formula of the free base is C₅H₆N₂. The expected high-resolution mass for the protonated molecule [M+H]⁺ is the most crucial piece of data.

| Parameter | Expected Value | Significance |

| Molecular Formula | C₅H₆N₂ (Free Base) | Defines the elemental building blocks. |

| Nominal Mass [M] | 94 g/mol | Integer mass of the most abundant isotopes. |

| Exact Mass [M] | 94.05310 amu | Calculated mass using the most abundant isotopes. |

| [M+H]⁺ (Monoisotopic) | 95.06037 amu | The primary ion to be observed in ESI-HRMS. Confirmation of this m/z to within 5 ppm provides strong evidence for the molecular formula. |

Fragmentation analysis can provide initial structural clues. Nitriles often exhibit a weak molecular ion peak but may show an [M-1]⁺ peak from the loss of a hydrogen atom.[5][6] The strained azetidine ring can also lead to characteristic fragmentation pathways.

Protocol: ESI-HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard immediately prior to the run.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Use positive ion mode ESI. Typical source parameters are: capillary voltage ~3.5 kV, cone voltage ~30 V, desolvation gas temperature ~300 °C.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z value to the theoretical value. A mass error of <5 ppm is considered confirmation of the elemental composition.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: FTIR is a rapid, non-destructive technique that acts as a functional group "fingerprint." For this molecule, we expect to see clear, characteristic absorptions for the nitrile (C≡N), the exocyclic double bond (C=C), and, due to the hydrochloride salt, the ammonium N-H bond. The presence or absence of these key bands provides immediate validation of the major structural motifs.

Expected Data & Interpretation: The nitrile stretch is particularly diagnostic due to its location in a relatively clean region of the spectrum.[5][7]

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |

| N-H (Ammonium) | Stretch | 3100 - 2700 | Strong, Broad | Confirms the presence of the hydrochloride salt (R₃N⁺-H). |

| C-H (sp²) | Stretch | ~3050 | Medium | Alkene C-H bond on the ylidene moiety. |

| C-H (sp³) | Stretch | 2980 - 2850 | Medium | Methylene groups of the azetidine ring. |

| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp | Unambiguous evidence for the nitrile group. Conjugation with the C=C bond shifts it to a slightly lower wavenumber than a saturated nitrile.[7] |

| Alkene (C=C) | Stretch | ~1650 | Medium | Confirms the exocyclic double bond. |

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (typically diamond).[8]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The spectrum is automatically ratioed against the background. Identify and label the key absorption bands corresponding to the expected functional groups.

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Causality: Nuclear Magnetic Resonance is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. While ¹H and ¹³C NMR provide information on the chemical environment of each atom, 2D NMR experiments (COSY, HSQC, HMBC) are essential to establish the bonding connectivity. For a strained ring like azetidine, chemical shifts can be unusual, and interpreting splitting patterns requires care.[9][10]

Predicted Spectral Data: (Note: Shifts are predicted and may vary based on solvent and concentration. DMSO-d₆ is a common choice for hydrochloride salts.)

| Atom Position | ¹H NMR (δ, ppm, Multiplicity) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| NH₂⁺ | ~9.5 (s, broad, 2H) | - | C2/C4, C3 |

| C2/C4 | ~4.3 (t, J ≈ 8 Hz, 4H) | ~55 | C3, C5 |

| C3 | - | ~110 | - |

| C5 | ~5.8 (s, 1H) | ~90 | C2/C4, C3, C6 |

| C6 | - | ~118 | - |

Detailed NMR Analysis:

-

¹H NMR: We anticipate three main signals: a low-field, broad singlet for the two equivalent ammonium protons (NH₂⁺); a signal for the four equivalent methylene protons (C2/C4) on the azetidine ring, likely appearing as a triplet due to coupling with the two NH₂⁺ protons if exchange is slow, or as a singlet if exchange is fast or decoupled; and a downfield singlet for the single vinylic proton (C5).

-

¹³C NMR: Four distinct carbon signals are expected (C2 and C4 are equivalent by symmetry). The nitrile carbon (C6) will be in the characteristic 115-120 ppm region.[5] The two sp² carbons (C3, C5) will be downfield, and the sp³ methylene carbons (C2/C4) will be the most upfield. A DEPT-135 experiment would show C2/C4 as a positive signal (CH₂) and C5 as a positive signal (CH), while the quaternary carbons C3 and C6 would be absent.

-

2D NMR - The Connectivity Proof:

-

HSQC: This experiment will correlate each proton signal to its directly attached carbon, confirming the assignments made in the table above (e.g., the proton at ~4.3 ppm connects to the carbon at ~55 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals 2- and 3-bond correlations between protons and carbons.

-

Caption: Key HMBC correlations confirming the molecular framework.

The crucial correlations are from the vinylic proton (H5) to the azetidine carbons (C2/C4), the quaternary alkene carbon (C3), and the nitrile carbon (C6). These correlations unambiguously link all three major fragments of the molecule.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.[9]

-

Instrument Tuning: Insert the sample into the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and lineshape.

-

¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Set the spectral width to cover ~12 ppm.

-

¹³C & DEPT Acquisition: Acquire a ¹³C spectrum with proton decoupling. Subsequently, run a DEPT-135 experiment to differentiate CH/CH₃ from CH₂ signals.

-

2D NMR Acquisition: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra. Optimize acquisition and processing parameters according to instrument software recommendations. Typical experiment times range from 20 minutes (COSY) to several hours (HMBC), depending on sample concentration.

X-Ray Crystallography: The Definitive Proof

Expertise & Causality: For a crystalline solid, single-crystal X-ray diffraction is the ultimate arbiter of structure.[11][12][13] It provides a three-dimensional map of electron density from which the precise coordinates of every atom (excluding hydrogens, which are typically calculated) can be determined.[14][15] This technique not only confirms the constitution established by NMR but also reveals bond lengths, bond angles, and the packing of molecules in the crystal lattice. It is the gold standard for absolute structural proof.

Protocol: Single-Crystal X-Ray Diffraction (High-Level)

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Selection & Mounting: Under a microscope, select a well-formed, single crystal (ideally 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[13]

-

Data Collection: Place the crystal in a cold stream (typically 100 K) on the diffractometer. An X-ray beam (e.g., Mo or Cu Kα) is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[13]

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This model is then "refined" to best fit the experimental data, ultimately yielding the final atomic coordinates.

-

Analysis: The final structure is visualized, confirming all atomic connectivity, and analyzed for key geometric parameters. The presence and location of the chloride counter-ion will also be definitively established.

Conclusion

The structural elucidation of this compound is a prime example of a synergistic, multi-technique approach. Each method provides a unique and essential piece of the puzzle. HRMS establishes the elemental formula, FTIR confirms the key functional groups, and a suite of 1D and 2D NMR experiments meticulously pieces together the atomic connectivity. Finally, for a crystalline sample, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest degree of scientific integrity and confidence, a critical foundation for any research or development endeavor.

References

- PubMed. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.

- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.

- Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.

- Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles.

- ChemicalBook. (2025, July 24). 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

- Spectroscopy Online. (2026, February 14). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.

- University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry.

- MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.

- ResearchGate. (n.d.). Synthesized azetidine derivatives.

- ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of....

- ResearchGate. (2025, August 6). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone.

- Open Access Journals. (2023, August 30). Heterocyclic compounds: The Diverse World of Ringed Molecules.

- PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Spectroscopy Online. (2026, February 10). A Diamond ATR-FTIR Study of Nitriles.

- Britannica. (n.d.). Heterocyclic compound.

- Springer. (n.d.). Structure, Bonding and Reactivity of Heterocyclic Compounds.

- Methylamine Supplier. (n.d.). This compound.

- ResearchGate. (2024, December 23). Heterocyclic Compounds: A Study of its Biological Activity.

- Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

- MilliporeSigma. (n.d.). 2-(Azetidin-3-yl)acetonitrile hydrochloride.

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

- ResearchGate. (n.d.). Figure 1. FT-IR spectra obtained from analysis of the nitrile rubber....

- CymitQuimica. (n.d.). CAS 1187595-85-2: 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile.

- Excillum. (n.d.). Small molecule crystallography.

- The University of Queensland. (n.d.). Small molecule X-ray crystallography.

- Sigma-Aldrich. (n.d.). 2-(Azetidin-3-yl)acetonitrile hydrochloride.

- MilliporeSigma. (n.d.). 2-(azetidin-3-yl)acetonitrile hydrochloride.

- BLDpharm. (n.d.). 1187595-85-2|2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

- North Carolina State University. (n.d.). Small Molecule X-ray Crystallography.

- Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography.

- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles.

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. GCMS Section 6.17 [people.whitman.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. researchgate.net [researchgate.net]

- 12. excillum.com [excillum.com]

- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 14. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 15. Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development [gd3services.com]

Technical Deep Dive: Synthesis of 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

Topic: 2-(Azetidin-3-ylidene)acetonitrile hydrochloride synthesis pathway Audience: Researchers, scientists, and drug development professionals.[1] Format: In-depth Technical Guide.

Executive Summary

This compound (CAS: 1423057-36-6) is a high-value heterocyclic building block, most notably serving as the critical "western" fragment in the synthesis of Baricitinib (Olumiant), a selective JAK1/JAK2 inhibitor used in the treatment of rheumatoid arthritis and alopecia areata.[1]

The synthesis of this compound presents unique challenges due to the strain of the four-membered azetidine ring combined with the reactivity of the exocyclic double bond (a Michael acceptor). This guide details the industry-standard two-step pathway: a Horner-Wadsworth-Emmons (HWE) olefination followed by a controlled acidolytic deprotection .[1]

Retrosynthetic Analysis

The structural logic for synthesizing this compound relies on the stability of the carbamate protecting group during the formation of the exocyclic alkene. The disconnection reveals tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) as the ideal starting material, utilizing the symmetry of the ketone to avoid

Figure 1: Retrosynthetic disconnection showing the conversion of N-Boc-3-azetidinone to the target salt.[1]

Detailed Synthesis Pathway[1][2][3]

Stage 1: Horner-Wadsworth-Emmons (HWE) Olefination

The formation of the carbon-carbon double bond is achieved via the HWE reaction.[1] Unlike the Wittig reaction, the HWE reaction uses phosphonate esters, which yield water-soluble phosphate byproducts, simplifying purification.[2][3]

Mechanism: The reaction proceeds via the deprotonation of diethyl (cyanomethyl)phosphonate to form a carbanion. This nucleophile attacks the ketone of the N-Boc-3-azetidinone.[1] The resulting alkoxide intermediate cyclizes to form an oxaphosphetane, which undergoes elimination to yield the exocyclic alkene.

Critical Considerations:

-

Base Selection: Potassium tert-butoxide (KOtBu) is preferred over Sodium Hydride (NaH) in scale-up scenarios to avoid hydrogen gas evolution and improve safety profiles.[1]

-

Temperature Control: The deprotonation is exothermic. Maintaining the reaction between -5°C and 0°C during addition prevents side reactions.[1]

Experimental Protocol (Stage 1)

Objective: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

-

Setup: Charge a dry reactor with Tetrahydrofuran (THF) (15 volumes) and Diethyl (cyanomethyl)phosphonate (1.2 equivalents). Cool the solution to -5°C under nitrogen atmosphere.

-

Base Addition: Slowly add a solution of KOtBu (1.0 M in THF, 1.25 equivalents) dropwise, maintaining the internal temperature below 0°C. Stir for 30–60 minutes to ensure complete carbanion formation.

-

Substrate Addition: Add a solution of N-Boc-3-azetidinone (1.0 equivalent) in THF slowly.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or HPLC for consumption of the ketone.

-

Workup: Quench with saturated ammonium chloride solution. Extract with ethyl acetate.[4] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from heptane/ethyl acetate or use silica flash chromatography if high purity is required.

Data Summary:

| Parameter | Specification |

|---|---|

| Reagent Stoichiometry | Phosphonate (1.2 eq) : Ketone (1.0 eq) |

| Typical Yield | 90% – 95% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 85–87°C |[1][5]

Stage 2: Acidolytic Deprotection & Salt Formation

The removal of the tert-butoxycarbonyl (Boc) group is the final step. The free base of 2-(azetidin-3-ylidene)acetonitrile is unstable and prone to polymerization or hydrolysis; therefore, it is immediately isolated as the hydrochloride salt.[1]

Mechanism: Protonation of the carbamate oxygen by HCl leads to the collapse of the Boc group, releasing isobutylene and carbon dioxide. The resulting azetidine amine is protonated to form the stable hydrochloride salt.

Critical Considerations:

-

Anhydrous Conditions: Water must be minimized to prevent hydrolysis of the nitrile group to an amide or carboxylic acid.

-

Solvent Choice: 1,4-Dioxane or Acetonitrile are ideal.[1] Acetonitrile often allows the product to precipitate directly as a pure solid.

Experimental Protocol (Stage 2)

Objective: Synthesis of this compound.

-

Dissolution: Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 equivalent) in Acetonitrile (5–10 volumes).

-

Acid Addition: Add 4M HCl in 1,4-dioxane (3.0–4.0 equivalents) dropwise at room temperature. (Alternatively, HCl gas bubbled into isopropyl alcohol can be used).

-

Reaction: Stir at 20–25°C for 3–6 hours. A white precipitate should begin to form as the reaction progresses.[3]

-

Isolation: Cool the mixture to 0–5°C for 1 hour to maximize precipitation.

-

Filtration: Filter the solid under nitrogen (hygroscopic). Wash the cake with cold acetonitrile or methyl tert-butyl ether (MTBE).[1]

-

Drying: Dry under vacuum at 40°C.

Data Summary:

| Parameter | Specification |

|---|---|

| Acid Stoichiometry | HCl (3.0–4.0 eq) |

| Typical Yield | 85% – 92% |

| Purity (HPLC) | >98% |

| Appearance | White hygroscopic powder |[1]

Process Workflow Diagram

Figure 2: End-to-end process flow for the synthesis of the hydrochloride salt.

Safety and Stability Profile

Handling Phosphonates

Diethyl (cyanomethyl)phosphonate is toxic and should be handled in a fume hood.[1] The phosphate byproducts generated in Stage 1 are water-soluble and generally low-toxicity, but waste streams should be treated according to local environmental regulations.[1]

Stability of the Hydrochloride Salt

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in tightly sealed containers, preferably under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Polymerization: The exocyclic double bond is electronically activated (Michael acceptor). While the salt is stable, the free base (if generated in situ for subsequent reactions) must be used immediately to prevent polymerization initiated by nucleophiles.

References

-

Cui, X., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC.

-

Incyte Corporation. (2009).[1] Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors. US Patent 8,158,616.

-

Behrmann, C., et al. (2016). Process for the preparation of baricitinib and an intermediate thereof. WO Patent 2016/125080.

-

Sigma-Aldrich. (n.d.).[1] 2-(Azetidin-3-yl)acetonitrile hydrochloride Product Page.

Sources

- 1. CAS 1187595-85-2: 2-[1-(Ethylsulfonyl)-3-azetidinylidene]a… [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 5. WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof - Google Patents [patents.google.com]

Technical Monograph: Spectroscopic Characterization of 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

[1]

Compound Identity & Significance

This compound is a four-membered heterocyclic amine salt featuring an exocyclic double bond conjugated to a nitrile group.[1] It serves as the electrophilic "core" in the synthesis of Baricitinib, enabling the subsequent attachment of the pyrazole-pyrrolo[2,3-d]pyrimidine moiety.[1]

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Name | 3-(Cyanomethylene)azetidine hydrochloride |

| CAS Number | 1314910-43-4 (HCl salt); 1152506-64-7 (Boc-precursor) |

| Formula | C₅H₆N₂[1][2][3] · HCl |

| Molecular Weight | 130.58 g/mol (Salt); 94.11 g/mol (Free Base) |

| Structure | Azetidine ring with exocyclic =CH-CN at C3 |

Synthesis & Origin

Understanding the synthetic origin is crucial for interpreting impurity profiles (e.g., residual Boc-protected material).[1] The compound is typically generated via the deprotection of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1]

Synthesis Workflow (Graphviz)[1]

Figure 1: Synthetic pathway yielding the hydrochloride salt via Horner-Wadsworth-Emmons olefination followed by acid-mediated deprotection.[1]

Spectroscopic Data

The following data is synthesized from patent literature (US 8,158,616 B2; WO 2016/125080 A2) and verified synthetic procedures.

Proton NMR ( H NMR)

The

Solvent: DMSO-

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 9.99 | Broad Singlet (s) | 2H | Ammonium protons; broad due to exchange and quadrupole broadening.[1] | |

| 5.94 | Pentet (p) | 1H | Vinylic proton.[1] The pentet multiplicity ( | |

| 4.85 – 4.80 | Multiplet (m) | 2H | Ring | Azetidine ring protons cis or trans to the nitrile, deshielded by the double bond and cationic nitrogen. |

| 4.77 – 4.71 | Multiplet (m) | 2H | Ring | The other pair of azetidine ring protons. |

Analyst Note: The splitting of the azetidine

protons into two multiplets (4.85 and 4.77 ppm) confirms the rigidity of the exocyclic double bond, which creates distinct magnetic environments for the protons "syn" and "anti" to the nitrile group, despite the apparent symmetry.

Carbon NMR ( C NMR)

While full experimental lists are rarely detailed in patent examples for this specific intermediate, the chemical shifts are predictable based on the structure and analogous compounds.

| Predicted Shift (δ ppm) | Carbon Type | Assignment |

| ~155 - 158 | Quaternary Alkene | |

| ~116 | Nitrile | |

| ~95 - 98 | Tertiary Alkene | |

| ~53 - 56 | Secondary Aliphatic | Ring |

Mass Spectrometry (MS)

The compound is detected as the free base in positive ion mode ESI-MS.[1]

| Parameter | Value | Interpretation |

| Ionization Mode | ESI+ | Electrospray Ionization (Positive) |

| m/z Observed | 95.1 | |

| Formula | Corresponds to the free amine cation.[1] |

Infrared Spectroscopy (IR)

Key functional group diagnostics:

Experimental Protocol: Preparation & Isolation

This protocol describes the isolation of the HCl salt from the Boc-protected precursor, ensuring high purity for spectral analysis.[1]

Reagents:

-

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (Precursor)[1][4]

-

5 M or 6 M Hydrogen Chloride (HCl) in Isopropanol (IPA)[1]

-

Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

-

tert-Butyl Methyl Ether (TBME) or Heptane (Antisolvent)[1]

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 equiv) and DCM (10 volumes). Stir at ambient temperature (20–25 °C).

-

Deprotection: Add 5 M HCl in isopropanol (10.0 equiv) dropwise, maintaining temperature < 30 °C.

-

Reaction: Stir the mixture at ambient temperature for 12–18 hours. Monitor by HPLC or TLC for disappearance of the Boc-precursor.[1]

-

Precipitation: Upon completion, the product often precipitates. To maximize yield, add TBME (5 volumes) dropwise to the suspension.

-

Filtration: Stir for 2 hours, then filter the white solid.

-

Washing: Wash the filter cake with n-heptane or TBME (2 × 3 volumes).

-

Drying: Dry the solid under vacuum at 40–45 °C for 3 hours.

-

Yield: Expected yield is 65–80% as a white crystalline solid.

Analytical Quality Control Workflow

To ensure the integrity of the spectroscopic data, the following QC decision tree should be applied.

Figure 2: Analytical decision tree for validating this compound.

References

-

Rodgers, J. D., et al. (2012). Azetidine and Cyclobutane Derivatives as JAK Inhibitors. U.S. Patent No.[5] 8,158,616 B2.[3][5][6] Washington, DC: U.S. Patent and Trademark Office. Link

-

Li, Y., et al. (2016). Process for the Preparation of Baricitinib and an Intermediate Thereof. PCT International Application WO 2016/125080 A2. World Intellectual Property Organization. Link

-

New Drug Approvals. (2014). INCB-039110 (Baricitinib) Synthesis and Intermediates. Link

-

Zhou, J., et al. (2011). Piperidin-4-yl Azetidine Derivatives as JAK1 Inhibitors. PCT International Application WO 2011/112662 A1. Link

Sources

- 1. WO2014138168A1 - Processes and intermediates for making a jak inhibitor - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

Technical Guide: Reactivity & Synthetic Utility of 2-(Azetidin-3-ylidene)acetonitrile HCl

[1]

Executive Summary & Structural Logic

This compound (CAS: 1314910-43-4 ) is the stabilized salt form of a highly reactive, bifunctional building block.[1][2][3] Its structure features a strained four-membered azetidine ring fused to an exocyclic

-

Primary Utility: It serves as the "Michael Acceptor" scaffold for constructing the quaternary carbon center found in JAK inhibitors like Baricitinib (Olumiant).[1][2]

-

Structural Tension: The molecule balances the ring strain of azetidine (~26 kcal/mol) with the electronic conjugation of the ylidene-nitrile system.[1]

-

The "Salt" Necessity: The hydrochloride salt is not merely for solubility; it is a kinetic trap . The free base contains both a nucleophilic secondary amine and an electrophilic Michael acceptor, creating a high risk of intermolecular self-polymerization.[2] The HCl salt protonates the amine, shutting down this pathway and allowing stable storage.[2]

Physicochemical Profile

| Property | Data | Implications for Processing |

| Molecular Formula | Stoichiometry for neutralization must be precise. | |

| Molecular Weight | 130.58 g/mol | Low MW allows for high atom economy in couplings. |

| Appearance | White to off-white solid | Discoloration (yellowing) indicates free-base degradation.[1] |

| Solubility | Water, DMSO, Methanol | Soluble in polar protic solvents; insoluble in non-polar organics (DCM/Hexane) until neutralized.[1][2] |

| pKa (Conjugate Acid) | ~9–10 (Azetidine NH) | Requires bases like DBU or |

Reactivity Architecture

The reactivity of this compound is defined by two competing "warheads": the nucleophilic nitrogen and the electrophilic double bond. Successful synthesis depends on the sequential activation of these sites.

Diagram: Divergent Reaction Pathways

The following diagram illustrates the critical decision tree when handling this reagent:

Figure 1: The "Stability Risk Zone" highlights why the free base must be immediately functionalized to prevent self-polymerization.[1][2]

Mechanism 1: N-Functionalization (The Gateway Step)

Before the exocyclic double bond can be utilized, the azetidine nitrogen is typically "capped" with an electron-withdrawing group (EWG) such as an ethylsulfonyl or carbamate group.[1][2]

-

Why: This eliminates the nucleophilicity of the amine, preventing self-destruction and directing incoming nucleophiles solely to the Michael acceptor (the double bond).[1][2]

-

Reagents: Ethanesulfonyl chloride (

),

Mechanism 2: Conjugate Michael Addition (The Constructive Step)

Once the nitrogen is protected, the 2-(azetidin-3-ylidene)acetonitrile moiety acts as a potent Michael acceptor.[1][2]

-

Nucleophiles: Nitrogen heterocycles (Pyrazoles, Pyrrolo[2,3-d]pyrimidines).[1][2]

-

Regioselectivity: Nucleophilic attack occurs exclusively at the exocyclic

-carbon (C3 of the azetidine ring), generating a quaternary center.[1][2] -

Stereoelectronics: The resulting carbanion is stabilized by the nitrile group and eventually protonated to form the saturated azetidine.

Experimental Protocols

Protocol A: Synthesis via Deprotection (Preparation of the HCl Salt)

This protocol describes the generation of the HCl salt from the N-Boc precursor, a standard industry workflow.[1][2]

Reagents:

-

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (N-Boc precursor).[1]

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1][2]

Workflow:

-

Dissolution: Dissolve the N-Boc precursor in DCM (5 mL/g) under

atmosphere. -

Acidolysis: Add HCl solution (5–10 equivalents) dropwise at 0°C.

-

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of non-polar starting material).[1][2]

-

Precipitation: The product often precipitates as a white solid. If not, add MTBE or Hexane to induce crystallization.[2]

-

Isolation: Filter the solid under inert atmosphere (hygroscopic risk). Wash with MTBE.

-

Drying: Vacuum dry at 40°C.

-

Validation:

NMR should show the loss of the tert-butyl singlet (~1.4 ppm) and the presence of broad ammonium protons.[1]

-

Protocol B: "One-Pot" Neutralization & N-Sulfonylation

This protocol converts the stable HCl salt into the reactive N-sulfonyl Michael acceptor used in Baricitinib synthesis.

Reagents:

Workflow:

-

Suspension: Suspend the HCl salt in dry THF at 0°C.

-

Base Addition (Critical): Add

slowly. The mixture will become homogeneous or form a finer suspension of-

Caution: Do not delay the next step. The free base is now generated.

-

-

Electrophile Addition: Immediately add Ethanesulfonyl chloride dropwise, maintaining temperature <5°C.

-

Quench: After 1 hour, quench with water.

-

Workup: Extract with Ethyl Acetate. Wash with brine.

-

Outcome: The product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , is now a stable, non-polymerizing Michael acceptor ready for coupling with pyrazoles.[1][2]

Safety & Handling Matrix

| Hazard Class | Description | Mitigation Strategy |

| Corrosive/Irritant | The HCl salt is acidic and an irritant to mucous membranes. | Use dust masks and nitrile gloves. Handle in a fume hood. |

| Polymerization | Free base polymerizes exothermically. | Never store the free base. Generate in situ and react immediately. |

| Cyanide/Nitrile | Contains a nitrile group; potential for HCN release under strong reducing/acidic conditions (rare but possible).[1][2] | Avoid contact with strong acids/oxidizers unless controlled. |

| Hygroscopic | Absorbs moisture, leading to hydrolysis of the salt or clumping.[2] | Store in desiccated, sealed containers at 4°C. |

References

-

Cui, D., et al. (2019). "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[2][4] Chemistry Central Journal. 4

-

Incyte Corporation. (2014).[1][2] "Processes and intermediates for making a JAK inhibitor." WO2014138168A1. 2

-

ChemicalBook. "2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Properties and Synthesis." 5[1][2][4][6][7]

-

CymitQuimica. "2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile Structure and Applications." 9

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. WO2014138168A1 - Processes and intermediates for making a jak inhibitor - Google Patents [patents.google.com]

- 3. Azetidines [acrospharmatech.com]

- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2 [chemicalbook.com]

- 6. WO2016205487A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. CAS 1187595-85-2: 2-[1-(Ethylsulfonyl)-3-azetidinylidene]a… [cymitquimica.com]

Discovery and history of 2-(Azetidin-3-ylidene)acetonitrile hydrochloride

Technical Whitepaper: The Strategic Role of 2-(Azetidin-3-ylidene)acetonitrile HCl in JAK Inhibitor Synthesis

Executive Summary & Molecular Profile

2-(Azetidin-3-ylidene)acetonitrile hydrochloride is a specialized, high-value heterocyclic intermediate primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors, most notably Baricitinib (Olumiant) . Structurally, it consists of a strained four-membered azetidine ring featuring an exocyclic double bond (ylidene) conjugated to a nitrile group.

This molecular architecture serves a dual purpose:

-

The Azetidine Ring: Provides the rigid sp³-rich scaffold characteristic of modern "escape from flatland" medicinal chemistry, improving solubility and metabolic stability compared to traditional aromatic linkers.

-

The Ylidene-Nitrile System: Functions as a highly reactive Michael acceptor . This electrophilic site allows for the regio- and stereoselective introduction of nucleophiles (such as pyrazoles) later in the synthetic sequence, a critical strategy in the convergent synthesis of JAK inhibitors.

The hydrochloride salt form (HCl) is the preferred stable solid for storage and transport, mitigating the polymerization risks associated with the free amine's reactive double bond.

Key Molecular Data:

-

IUPAC Name: this compound[1]

-

Common Name: 3-(Cyanomethylene)azetidine HCl[2]

-

Molecular Formula:

-

Role: Electrophilic Michael Acceptor / Core Scaffold

Discovery and Historical Evolution

The discovery of 2-(Azetidin-3-ylidene)acetonitrile HCl is inextricably linked to the optimization of the Baricitinib manufacturing process by Incyte Corporation and Eli Lilly.

Phase 1: The "Saturated" Era (Early JAK Research) Early JAK inhibitor candidates often utilized saturated linkers or direct aryl-aryl couplings. However, researchers identified that an azetidine linker provided optimal spacing and orientation for the pyrrolo[2,3-d]pyrimidine hinge-binding motif. Initial routes likely installed the nitrile and the pyrazole substituents sequentially on a saturated ring, which required cumbersome protecting group manipulations and often resulted in poor stereocontrol.

Phase 2: The "Ylidene" Breakthrough The pivotal shift occurred with the introduction of the unsaturated ylidene intermediate. By installing the exocyclic double bond early, chemists created a convergent point. Instead of building the molecule linearly, they could synthesize the core heterocycle and then "snap" it onto the azetidine ring via a conjugate addition (Michael addition).

Phase 3: Process Intensification (The HCl Salt) While the N-Boc protected ylidene (tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate) is a common precursor, industrial scale-up required a more robust intermediate. The deprotection of the Boc group to form the HCl salt allowed for:

-

Purification via Crystallization: The HCl salt crystallizes readily, rejecting impurities that oil-based Boc-intermediates might retain.

-

Divergent Synthesis: The free amine (liberated from HCl) could be functionalized with various sulfonyl chlorides (e.g., ethanesulfonyl chloride for Baricitinib) before the Michael addition, offering flexibility in analog generation.

Synthetic Routes & Process Chemistry

The synthesis of this intermediate is a classic example of modern process chemistry balancing reactivity with stability. The dominant industrial route involves a Horner-Wadsworth-Emmons (HWE) reaction followed by acid-mediated deprotection.

Table 1: Comparative Synthetic Strategies

| Parameter | Route A: HWE / Boc-Deprotection (Standard) | Route B: Peterson Olefination | Route C: Green/Flow Chemistry |

| Starting Material | N-Boc-3-azetidinone | N-Benzyl-3-azetidinone | Benzylamine / Epichlorohydrin |

| Key Reagent | Diethyl cyanomethylphosphonate | Trimethylsilylacetonitrile | In-situ oxidation |

| Yield | High (85-95%) | Moderate (60-75%) | High (Continuous Flow) |

| Scalability | Excellent (Solid intermediates) | Poor (Chromatography often needed) | Excellent (Low solvent load) |

| Impurity Profile | Phosphorus byproducts (easy removal) | Silanols (difficult removal) | Minimal |

Detailed Protocol: Synthesis of 2-(Azetidin-3-ylidene)acetonitrile HCl

Prerequisites:

-

Reactor: Glass-lined or Hastelloy (due to HCl usage).

-

Atmosphere: Dry Nitrogen (hygroscopic product).

Step 1: Horner-Wadsworth-Emmons Olefination

-

Charge diethyl cyanomethylphosphonate (1.1 eq) and THF into the reactor. Cool to 0°C.

-

Add Potassium tert-butoxide (KOtBu) (1.2 eq) portion-wise, maintaining temperature <5°C. Stir for 30 min to form the ylide.

-

Add N-Boc-3-azetidinone (1.0 eq) dissolved in THF slowly. The reaction is exothermic.

-

Warm to room temperature and stir for 2-4 hours. Monitor by HPLC for disappearance of ketone.

-

Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine. Concentrate to obtain tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (often used directly or crystallized from hexanes).

Step 2: Deprotection to Hydrochloride Salt (The Critical Step) Rationale: Using HCl in dioxane or isopropanol (IPA) is preferred over aqueous HCl to prevent hydration of the nitrile or Michael addition of water across the double bond.

-

Dissolve the Boc-intermediate from Step 1 in Ethyl Acetate or Isopropanol (IPA).

-

Cool to 10-15°C.

-

Gas Addition: Bubble anhydrous HCl gas (or add HCl in IPA/Dioxane solution) (3-4 eq) slowly.

-

Observation: A white precipitate will begin to form immediately.

-

Aging: Stir at 20°C for 3-6 hours. Ensure complete removal of the Boc group (monitoring via GC or NMR).

-

Filtration: Filter the white solid under nitrogen.

-

Washing: Wash the cake with cold MTBE or Et2O to remove residual Boc-byproducts (tert-butyl chloride/isobutylene oligomers).

-

Drying: Vacuum dry at 40°C. Note: Overheating can cause degradation of the ylidene.

Self-Validating Checkpoint:

-

1H NMR (DMSO-d6): Look for the disappearance of the Boc singlet (1.4 ppm) and the presence of the olefinic proton singlet around 5.8-6.0 ppm. The broad NH2+ peaks should be visible >9 ppm.

Mechanistic Utility & Signaling Pathways

The utility of 2-(Azetidin-3-ylidene)acetonitrile HCl lies in its reactivity profile. It acts as a "chemical hinge," connecting the solubilizing azetidine tail to the active pharmacophore.

Diagram 1: The Synthetic Workflow (DOT Visualization)

Caption: The critical path from raw material to Baricitinib, highlighting the HCl salt as the pivotal stable intermediate.

Quality Control & Stability Profile

For researchers handling this compound, understanding its stability profile is vital to preventing batch failure.

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Exposure to moisture does not immediately degrade the molecule but leads to "clumping," which complicates solid handling and stoichiometry calculations.

-

Mitigation: Store in double-lined polyethylene bags with desiccant.

-

-

Thermal Stability: The exocyclic double bond is prone to polymerization at elevated temperatures (>60°C) in the presence of radical initiators or strong bases.

-

Mitigation: Drying operations must be performed under vacuum at moderate temperatures (<45°C).

-

-

Impurity Markers:

-

Saturated Analog: Over-reduction during synthesis can lead to 2-(azetidin-3-yl)acetonitrile (no double bond). This is a critical impurity as it lacks the Michael acceptor capability, acting as a "dead end" in the drug synthesis.

-

Ring Opening: Acidic hydrolysis in the presence of water can open the strained azetidine ring.

-

Diagram 2: Reactivity Logic (Michael Addition)

Caption: Mechanism of the Michael Addition where the ylidene acts as the electrophilic trap for the pyrazole moiety.

References

-

Cui, D., et al. (2019). "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[3][4] Chemistry Central Journal (BMC Chemistry). Available at: [Link]

- Incyte Corporation. (2009). "Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors." World Intellectual Property Organization, WO2009114512A1.

-

Rodgers, J. D., et al. (2015). "Discovery of Baricitinib (LY3009104): A Novel, Potent, and Selective Janus Kinase 1/2 Inhibitor." Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Syntheses. (2010). "General methods for Azetidine synthesis and protection." Organic Syntheses Board of Directors. Available at: [Link]

Sources

- 1. This compound: Properties, Uses, Safety Data & Supplier | Buy Online from China [nj-finechem.com]

- 2. US10526350B2 - Process for the preparation of baricitinib and an intermediate thereof - Google Patents [patents.google.com]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 1187595-85-2: 2-[1-(Ethylsulfonyl)-3-azetidinylidene]a… [cymitquimica.com]

- 6. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2 [chemicalbook.com]

The Azetidine Imperative: Structural Dynamics and Synthetic Utility in Modern Medicinal Chemistry

[1]

Executive Summary

The azetidine ring—a saturated four-membered nitrogen heterocycle—has transcended its historical status as a synthetic curiosity to become a "privileged scaffold" in contemporary drug discovery.[1][2] Positioned between the highly reactive aziridine and the stable pyrrolidine, azetidine offers a unique "Goldilocks" profile: it possesses sufficient ring strain (~25 kcal/mol) to drive specific reactivity yet maintains enough kinetic stability for metabolic endurance. This guide analyzes the azetidine core's physicochemical properties, details advanced synthetic methodologies (including strain-release and photoredox catalysis), and provides actionable protocols for its integration into lead optimization campaigns.

Part 1: Physicochemical Fundamentals

The Strain-Stability Paradox

Azetidine is defined by a puckered conformation (butterfly shape) with a puckering angle of approximately 37°, which relieves torsional strain caused by eclipsing interactions. This structural nuance is critical for medicinal chemists:

-

Ring Strain: At ~25.4 kcal/mol, the strain energy is significantly higher than pyrrolidine (6.2 kcal/mol) but lower than aziridine (27.5 kcal/mol). This strain is a double-edged sword, facilitating ring-opening functionalizations while requiring careful handling during late-stage diversification.

-

Basicity & Solvation: Azetidine (pKa ~11.3) is often more basic than its larger counterparts due to reduced steric hindrance around the nitrogen lone pair, allowing for better solvation of the conjugate acid. However, electron-withdrawing groups (EWGs) at the 3-position can drastically modulate this, allowing precise pKa tuning.

-

Lipophilicity (LogD): Replacing a piperidine or pyrrolidine with an azetidine often lowers the LogD of a molecule, improving aqueous solubility and metabolic stability by reducing the number of oxidizable C-H bonds.

Comparative Physicochemical Profile

The following table contrasts azetidine with its nearest homologs, highlighting why it serves as an effective bioisostere.

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Significance in MedChem |

| Ring Strain (kcal/mol) | ~25.4 | ~6.2 | ~0.0 | Drives covalent trapping & strain-release synthesis. |

| Basicity (pKa of conj. acid) | 11.3 | 11.3 | 11.2 | High basicity; tunable via 3-substitution (e.g., 3-F). |

| C-N-C Bond Angle | ~90° (compressed) | ~109° | ~111° | Alters vector orientation of N-substituents. |

| Lipophilicity Impact | Lowers LogP | Neutral | Increases LogP | Critical for improving DMPK profiles. |

| Metabolic Liability | Low (Steric bulk/strain) | Moderate (α-oxidation) | High (α/β-oxidation) | Azetidine often blocks P450 oxidation sites. |

Part 2: Synthetic Architectures

Modern access to the azetidine core has moved beyond the harsh conditions of beta-lactam reduction. We categorize synthesis into three dominant architectures: Nucleophilic Closure , Photochemical Assembly , and Strain-Release Functionalization .

Strategic Synthesis Map

The following diagram outlines the decision logic for selecting a synthetic route based on substrate availability and desired substitution pattern.

Figure 1: Decision tree for selecting azetidine synthetic methodologies based on structural requirements.

Mechanism Deep Dive: Strain-Release Chemistry

A recent paradigm shift involves using 1-azabicyclo[1.1.0]butanes (ABBs) . These highly strained bicyclic systems relieve strain by cleaving the central C-N bond upon attack by nucleophiles or radicals, yielding 3-substituted azetidines. This is particularly valuable for installing complex substituents at the historically difficult C3 position.

Part 3: Medicinal Chemistry Applications[3][4][5][6][7]

Bioisosterism and Vector Manipulation

Replacing a piperidine or morpholine with an azetidine does not merely reduce molecular weight; it fundamentally alters the exit vector of substituents.

-

Case Study: Baricitinib (Olumiant): In the development of this JAK1/2 inhibitor, the azetidine ring was utilized to link the pyrrolo[2,3-d]pyrimidine core to the ethylsulfonyl moiety. The 4-membered ring provided a rigid, specific geometry that maximized binding pocket occupancy while minimizing steric clash, a feat not achievable with a flexible ethyl chain or a larger piperidine ring.

-

Case Study: Cobimetinib (Cotellic): This MEK inhibitor utilizes a 3-fluoro-azetidine. The fluorine atom lowers the pKa of the azetidine nitrogen (preventing excessive basicity which can lead to hERG liability) and blocks metabolic oxidation at the C3 position.

Metabolic Stability Logic

The "Goldilocks" strain of azetidine often renders the ring carbons less susceptible to Cytochrome P450-mediated oxidation compared to pyrrolidine.

Part 4: Experimental Protocols

Protocol A: The "Couty" Synthesis (From Amino Alcohols)

Context: Ideal for generating enantiopure 2-substituted azetidines from readily available chiral amino alcohols.

Reagents:

-

N-protected amino alcohol (e.g., N-Boc-phenylalaninol)

-

Mesyl chloride (MsCl) or Tosyl chloride (TsCl)

-

Base: Triethylamine (Et3N) and Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Solvent: Anhydrous THF or DCM

Step-by-Step Workflow:

-

Activation: Dissolve the N-protected amino alcohol (1.0 equiv) in anhydrous DCM at 0°C. Add Et3N (1.5 equiv) followed by MsCl (1.2 equiv) dropwise. Stir for 2 hours until TLC indicates complete conversion to the mesylate.

-

Workup 1: Quench with water, extract with DCM, dry over Na2SO4, and concentrate. The crude mesylate is often stable enough for the next step.

-

Cyclization: Dissolve the crude mesylate in anhydrous THF (0.1 M concentration—dilution favors intramolecular cyclization). Cool to 0°C.[8]

-

Base Addition: Add NaH (60% dispersion, 1.5 equiv) portion-wise. Critical Note: Evolution of H2 gas will occur. Monitor internal temperature.

-

Reflux: Allow to warm to room temperature, then heat to reflux for 4-12 hours. The kinetic barrier to forming the 4-membered ring requires thermal energy despite the thermodynamic driving force of the leaving group.

-

Purification: Quench with saturated NH4Cl. Extract with EtOAc. Purify via silica gel chromatography.

Protocol B: Strain-Release Functionalization of ABB

Context: Rapid access to 3-functionalized azetidines using radical precursors.

Reagents:

-

1-Azabicyclo[1.1.0]butane (ABB) derivative (e.g., sulfonyl-protected)

-

Radical precursor (e.g., aryl iodide, thiol)

-

Photocatalyst (e.g., Ir(ppy)3) or Radical Initiator

-

Blue LED light source (if photochemical)

Step-by-Step Workflow:

-

Preparation: In a flame-dried vial, combine the ABB (1.0 equiv), the radical precursor (1.5 equiv), and the photocatalyst (1-2 mol%) in degassed solvent (MeCN or DMSO).

-

Irradiation: Irradiate the mixture with Blue LEDs (450 nm) at room temperature.

-

Mechanism: The radical species (generated via SET or HAT) attacks the central bond of the ABB. The resulting strain release drives the formation of a C-centered radical at the C3 position, which is then quenched (by H-abstraction or cross-coupling), yielding the 3-substituted azetidine.

-

Isolation: Concentrate solvent and purify directly via flash chromatography. Note: ABBs can be acid-sensitive; use neutralized silica if necessary.

References

-

Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[2] Organic Preparations and Procedures International.

-

Singh, G. S., et al. (2017). "Recent advances in synthetic facets of immensely reactive azetidines."[9][3][10][11] RSC Advances.

-

Kulik, H., & Schindler, C. (2024). "Computational modeling guides synthesis of azetidines via aza-Paternò-Büchi reaction."[11] Science.

-

Mykhailiuk, P. K. (2024).[12] "Angular Spirocyclic Azetidines: Synthesis and Drug Discovery Applications." Angewandte Chemie International Edition.

-

Gaunt, M. J., et al. (2011). "Palladium-Catalyzed C–H Activation of Aliphatic Amines to form Azetidines." Journal of the American Chemical Society.

-

FDA Drug Database. "Baricitinib (Olumiant) Approval Package."

-

Aggarwal, V. K., et al. (2024).[13] "Strain-Release Functionalization of Azabicyclo[1.1.0]butanes." Nature Catalysis.[14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Scientists use computational modeling to guide a difficult chemical synthesis | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 7. Aziridine: ring strain promotes ring opening [ns1.almerja.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 13. Azetidine synthesis [organic-chemistry.org]

- 14. chemrxiv.org [chemrxiv.org]

Technical Guide: The Strategic Role of the Nitrile Group in 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

Topic: Role of the nitrile group in 2-(Azetidin-3-ylidene)acetonitrile hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1423057-36-6 / 1205750-84-0 base equivalent) is a high-value synthetic intermediate, primarily recognized as the electrophilic "warhead" precursor in the synthesis of Janus Kinase (JAK) inhibitors, most notably Baricitinib .

The nitrile group (-CN) in this molecule is not merely a structural appendage; it functions as the primary electronic activator . It transforms the azetidine ring system into a highly reactive Michael acceptor, enabling the formation of the sterically congested quaternary center characteristic of Baricitinib. This guide analyzes the nitrile group’s dual role: its thermodynamic contribution to the Horner-Wadsworth-Emmons (HWE) olefination and its kinetic role in facilitating regioselective conjugate addition.

Molecular Architecture & Electronic Properties

The compound features a strained four-membered azetidine ring fused to an exocyclic double bond terminated by a nitrile group. This creates an

The "Push-Pull" Electronic System

The nitrile group exerts a strong electron-withdrawing effect (-I and -M effects) on the exocyclic double bond (the ylidene carbon).

-

Inductive Effect (-I): The

-hybridized nitrogen pulls electron density through the -

Resonance Effect (-M): The

-system delocalization stabilizes the negative charge in transition states, making the

In the hydrochloride salt form, the protonated azetidine nitrogen (

Visualization: Electronic Activation Pathway